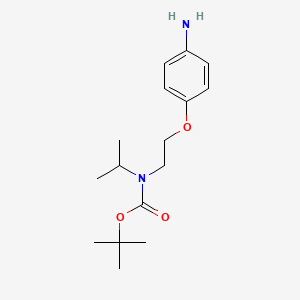
Tert-butyl 2-(4-aminophenoxy)ethyl(isopropyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-(4-aminophenoxy)ethyl(isopropyl)carbamate is an organic compound with the molecular formula C13H20N2O3. It is a derivative of carbamate, featuring a tert-butyl group, an aminophenoxy group, and an isopropyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(4-aminophenoxy)ethyl(isopropyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-aminophenol and isopropyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Formation of tert-butyl carbamate: This is achieved by reacting tert-butyl alcohol with phosgene or a similar reagent.
Reaction with 4-aminophenol: The tert-butyl carbamate is then reacted with 4-aminophenol in the presence of a base such as sodium hydroxide to form the intermediate compound.
Addition of isopropyl chloroformate: Finally, isopropyl chloroformate is added to the reaction mixture to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 2-(4-aminophenoxy)ethyl(isopropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often with the removal of oxygen atoms.
Substitution: New compounds with different functional groups replacing the amino group.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-(4-aminophenoxy)ethyl(isopropyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl 2-(4-aminophenoxy)ethyl(isopropyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl 2-(4-aminophenoxy)ethylcarbamate: Similar structure but without the isopropyl group.
Tert-butyl 2-(4-hydroxyphenoxy)ethylcarbamate: Similar structure with a hydroxy group instead of an amino group.
Isopropyl 2-(4-aminophenoxy)ethylcarbamate: Similar structure with an isopropyl group instead of a tert-butyl group.
Uniqueness
Tert-butyl 2-(4-aminophenoxy)ethyl(isopropyl)carbamate is unique due to the presence of both tert-butyl and isopropyl groups, which confer specific chemical properties and reactivity. This combination of functional groups makes it distinct from other similar compounds and useful in various specialized applications.
Eigenschaften
Molekularformel |
C16H26N2O3 |
|---|---|
Molekulargewicht |
294.39 g/mol |
IUPAC-Name |
tert-butyl N-[2-(4-aminophenoxy)ethyl]-N-propan-2-ylcarbamate |
InChI |
InChI=1S/C16H26N2O3/c1-12(2)18(15(19)21-16(3,4)5)10-11-20-14-8-6-13(17)7-9-14/h6-9,12H,10-11,17H2,1-5H3 |
InChI-Schlüssel |
XGCOGPOBHMWAAI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(CCOC1=CC=C(C=C1)N)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[2-(Dimethylamino)pyrimidin-5-yl]-1,3-benzothiazol-6-ol](/img/structure/B8394614.png)
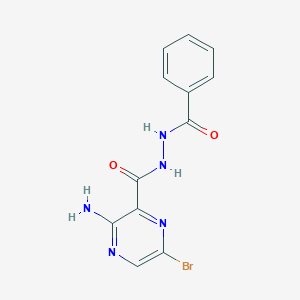

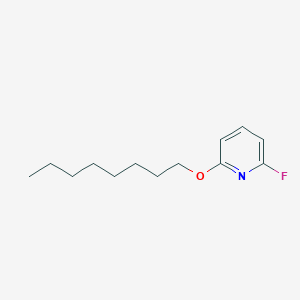




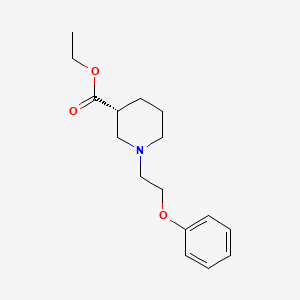
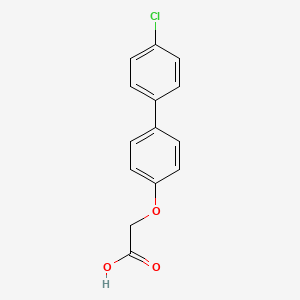
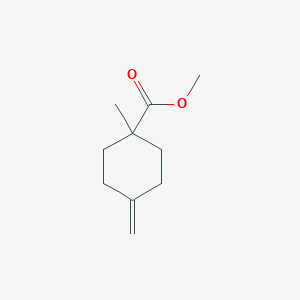

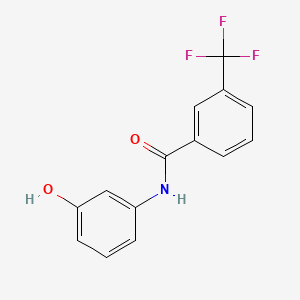
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-butene-1-ol](/img/structure/B8394700.png)
